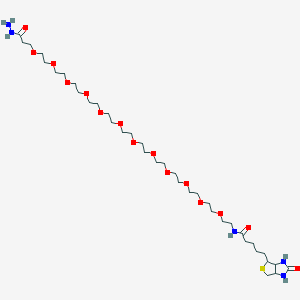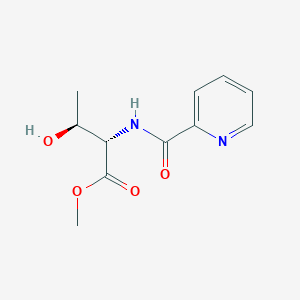
HS-PEG9-CH2CH2NH2.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HS-PEG9-CH2CH2NH2.HCl is a heterobifunctional polyethylene glycol derivative. It consists of a polyethylene glycol chain with nine ethylene glycol units, terminated with a thiol group on one end and an amino group on the other end, which is further converted to its hydrochloride salt form. This compound is widely used in bioconjugation, drug delivery, and surface modification applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HS-PEG9-CH2CH2NH2.HCl typically involves the following steps:
Polyethylene Glycol Activation: Polyethylene glycol is activated by reacting with a suitable activating agent such as p-toluenesulfonyl chloride to form a tosylated intermediate.
Thiol Introduction: The tosylated intermediate is then reacted with a thiol-containing compound, such as thiourea, to introduce the thiol group.
Amino Group Introduction: The other end of the polyethylene glycol chain is reacted with ethylenediamine to introduce the amino group.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various electrophiles such as acyl chlorides, isocyanates, and aldehydes.
Major Products:
Oxidation: Disulfide-linked polyethylene glycol derivatives.
Reduction: Regenerated thiol-terminated polyethylene glycol.
Substitution: Amide, urea, or imine derivatives depending on the electrophile used
Scientific Research Applications
HS-PEG9-CH2CH2NH2.HCl has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent and in the synthesis of functionalized polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and targeted delivery of therapeutic agents.
Industry: Applied in surface modification of materials to improve biocompatibility and reduce non-specific binding
Mechanism of Action
The mechanism of action of HS-PEG9-CH2CH2NH2.HCl involves its ability to form stable covalent bonds with various biomolecules and surfaces. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amino group can form amide bonds with carboxyl groups. These interactions facilitate the conjugation of polyethylene glycol to biomolecules, enhancing their stability, solubility, and bioavailability .
Comparison with Similar Compounds
HS-PEG8-CH2CH2NH2.HCl: Similar structure but with eight ethylene glycol units.
HS-PEG10-CH2CH2NH2.HCl: Similar structure but with ten ethylene glycol units.
HS-PEG9-CH2CH2OH: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: HS-PEG9-CH2CH2NH2.HCl is unique due to its specific chain length and functional groups, which provide a balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring precise control over molecular interactions and modifications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43NO9S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h31H,1-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIDVZJGVXTRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B8265958.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265974.png)
![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)
![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)






